S-Benzyl-N-Stearoyl-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

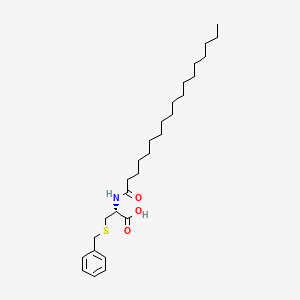

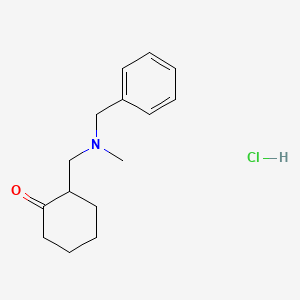

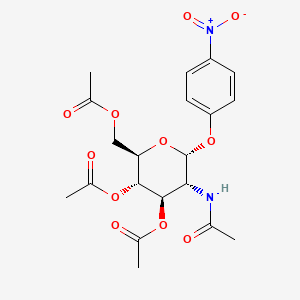

S-Benzyl-N-Stearoyl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C28H47NO3S and its molecular weight is 477.748. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Biochemical Interactions

Cysteine Conjugate S-Oxidase Activity S-Benzyl-N-Stearoyl-L-cysteine is involved in biochemical pathways, such as the enzymatic activity of cysteine conjugate S-oxidase. This enzyme, primarily found in rat hepatic and renal microsomes, catalyzes the conversion of S-benzyl-L-cysteine to its sulfoxide form. It's noteworthy that this activity seems to be associated with flavin-containing monooxygenases, emphasizing the selective interaction with cysteine S-conjugates (Sausen & Elfarra, 1990).

Metabolic Pathways and Acetylation Another dimension of this compound's importance is highlighted by its metabolic transformation. For instance, the acetylation of S-benzyl-L-cysteine in various species, including rats and humans, leads to the formation of N-acetyl-S-benzyl-L-cysteine. This process is part of a broader metabolic pathway, where it's speculated that intermediates like S-benzylthiopyruvic acid play a crucial role (Stekol, 1948).

Applications in Materials Science and Technology

Corrosion Inhibition this compound derivatives are investigated for their potential in corrosion inhibition, specifically for protecting mild steel in acidic environments. These derivatives, including N-Acetyl-S-Benzyl-l-Cysteine, have demonstrated significant efficacy in inhibiting both anodic and cathodic reactions, pointing towards their potential in materials preservation and industrial applications (Fu et al., 2011).

Molecular Structure Analysis The analysis of S-Benzyl-L-cysteine's molecular structure has been a subject of study, revealing intricate details about its molecular conformation. This type of research is crucial for understanding the compound's physical and chemical properties, which can have various applications in material science and pharmaceuticals (Troup et al., 2001).

Biomedical and Pharmaceutical Research

Radiopharmaceutical Applications Research has explored the use of S-alkylated cysteines, like S-benzyl-L-cysteine, as ligands in radiopharmaceutical applications. These compounds have been used efficiently for labeling biomolecules with radioisotopes, offering potential pathways for targeted therapy and imaging in medicine (Staveren et al., 2005).

Nutritional Implications and Metabolic Effects The role of compounds like this compound in nutrition and metabolism has been a subject of study. For instance, its involvement in the regulation of enzymes like stearoyl-coenzyme A desaturase, which is crucial in fatty acid and energy metabolism, underlines its potential importance in dietary studies and metabolic research (Elshorbagy et al., 2011).

Eigenschaften

IUPAC Name |

(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZZMDOGBAFZTE-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675694 |

Source

|

| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40379-70-2 |

Source

|

| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)